molecular formula C19H19N5OS B14992580 3-ethyl-N,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B14992580
M. Wt: 365.5 g/mol
InChI Key: RNZKMZLGICZPEN-UHFFFAOYSA-N
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Description

3-ETHYL-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, forming a unique scaffold that exhibits a wide range of biological activities. The presence of both triazole and thiadiazine moieties in its structure makes it a valuable pharmacophore in drug design and development .

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

3-ETHYL-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: Used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3-ETHYL-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects. Additionally, it can interact with DNA and proteins, modulating their functions and exerting its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-N,6-DIPHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both triazole and thiadiazine rings. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

3-ethyl-N,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H19N5OS/c1-2-15-21-22-19-24(15)23-16(13-9-5-3-6-10-13)17(26-19)18(25)20-14-11-7-4-8-12-14/h3-12,16-17,23H,2H2,1H3,(H,20,25)

InChI Key

RNZKMZLGICZPEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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